![molecular formula C24H19N3 B2425505 1,3-Bis(4-methylphenyl)-1H-pyrazolo[4,3-c]chinolin CAS No. 901245-63-4](/img/structure/B2425505.png)
1,3-Bis(4-methylphenyl)-1H-pyrazolo[4,3-c]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins or enzymes in the parasites, disrupting their normal functions .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of the leishmania parasite, characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to disruption of the parasite’s normal functions.
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites such as leishmania and plasmodium
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity, being more active than standard drugs .
Vorteile Und Einschränkungen Für Laborexperimente
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments, including its selective cytotoxicity to cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential for the treatment of inflammatory and viral diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One potential direction is to investigate its potential for combination therapy with other anti-cancer drugs, which may enhance its anti-tumor activity. Another direction is to explore its potential for the treatment of inflammatory and viral diseases, which may expand its therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and to optimize its synthesis and purification methods for improved yield and purity.
Synthesemethoden
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-methylphenylhydrazine. The final product is obtained through a purification process using column chromatography. The purity and yield of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und antimalarielle Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. 1,3-Bis(4-methylphenyl)-1H-pyrazolo[4,3-c]chinolin, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, einschließlich potenter antileishmanialer und antimalarieller Aktivitäten . Beispielsweise zeigte Verbindung 13, ein Hydrazin-gekoppeltes Pyrazolderivat, eine überlegene Antipromastigotenaktivität, die 174- und 2,6-mal aktiver war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei mit 70,2 % bzw. 90,4 % Unterdrückung .
Molekular-Docking-Studien
Molekulare Docking-Studien wurden an diesen Verbindungen durchgeführt, um ihre potente in-vitro-Antipromastigotenaktivität zu begründen. Beispielsweise weist Verbindung 13 ein wünschenswertes Passformmuster in der LmPTR1-Tasche (aktives Zentrum) auf, das durch eine geringere Bindungsfreie Energie gekennzeichnet ist .
Protodeboronierung von Pinacol-Boronaten
this compound kann bei der katalytischen Protodeboronierung von 1°, 2° und 3° Alkyl-Boronaten unter Verwendung eines radikalischen Ansatzes eingesetzt werden . Dieser Prozess wird mit einer Matteson–CH2–Homologisierung gekoppelt, die eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht .
Synthese von α-Aminophosphonaten
Die Kabachnik–Fields-Reaktion, einer der praktikabelsten Ansätze für die Synthese von α-Aminophosphonaten, erfordert im Allgemeinen verschiedene Katalysatoren . This compound könnte in diesem Zusammenhang möglicherweise verwendet werden, obwohl weitere Forschung erforderlich ist, um diese Anwendung zu bestätigen.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEXPERAQPIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

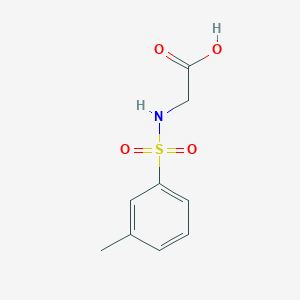

![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)
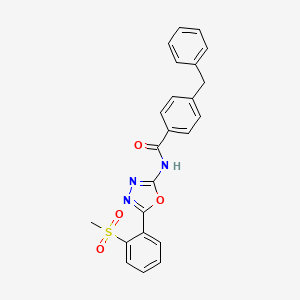
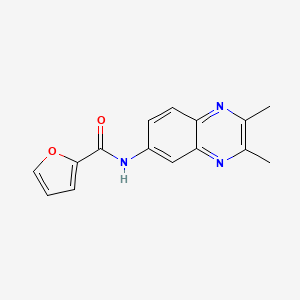
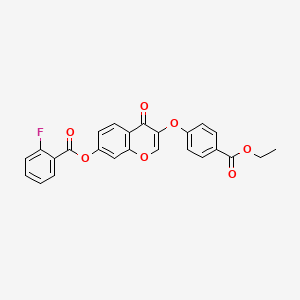
![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)
![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
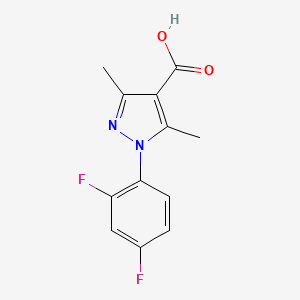
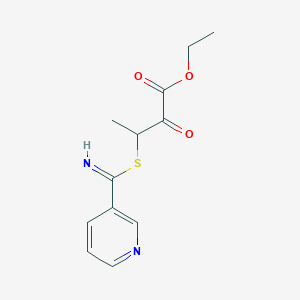
![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
